Methyl Linolenate is the methyl ester form of alpha-linolenic acid, an omega-3 fatty acid. As a C18:3 fatty acid methyl ester (FAME), its defining characteristic is the presence of three double bonds within its 18-carbon chain. This high degree of unsaturation is the primary determinant of its chemical reactivity, physical properties, and suitability for specific applications, distinguishing it from other common long-chain FAMEs. It is typically supplied as a high-purity material, making it a critical component for research and synthesis where precise stoichiometry and avoidance of side-reactions from contaminants are required.
Substituting high-purity Methyl Linolenate with seemingly similar materials introduces significant performance variables. Using less unsaturated analogs like Methyl Linoleate (C18:2) or Methyl Oleate (C18:1) fundamentally reduces oxidative reactivity and alters suitability for polymerization and film-forming applications. Conversely, employing crude mixtures such as linseed oil methyl esters introduces contaminants that can interfere with controlled synthesis and lead to irreproducible results. The free fatty acid form, alpha-linolenic acid, possesses different solubility, volatility, and acidity, making it incompatible with processes requiring a neutral, more volatile ester. Therefore, for applications demanding predictable oxidation rates, specific precursor reactivity, and process compatibility, precise specification of Methyl Linolenate is critical.
The presence of three double bonds in Methyl Linolenate results in significantly higher susceptibility to oxidation compared to its less unsaturated counterparts. In a comparative study of hydroperoxide formation in ester mixtures, the relative rates of oxidation for methyl oleate, methyl linoleate, and methyl linolenate were approximately 1:10.3:21.6, respectively. Another study found that under dark conditions at room temperature, Methyl Linolenate began to autoxidize (increase in weight) after one week, whereas Methyl Linoleate required 40 days to show a similar effect.
| Evidence Dimension | Relative rate of oxidation |
| Target Compound Data | 21.6 |
| Comparator Or Baseline | Methyl Linoleate: 10.3; Methyl Oleate: 1.0 |
| Quantified Difference | Approximately 2x faster than Methyl Linoleate and 21x faster than Methyl Oleate. |
| Conditions | Oxidation of ester mixtures, measuring hydroperoxide formation. |
For applications requiring rapid drying, curing, or polymerization via oxidation (e.g., coatings, resins), Methyl Linolenate provides the necessary high reactivity that less saturated esters cannot match.
The multiple double bonds of Methyl Linolenate make it a more versatile precursor for producing poly-epoxidized molecules, which are valuable in bio-lubricant and polymer synthesis. While selective epoxidation of Methyl Linoleate yields mono- and di-epoxides, Methyl Linolenate can be converted to di-epoxides and tri-epoxides under similar enzymatic conditions. This allows for the creation of molecules with a higher density of oxirane rings, which is critical for achieving desired material properties like increased viscosity and polarity in lubricant applications. The use of pure Methyl Linolenate enables controlled synthesis pathways to specific epoxides, an outcome not possible with crude mixtures or less unsaturated esters.
| Evidence Dimension | Potential for poly-epoxidation |
| Target Compound Data | Can form mono-, di-, and tri-epoxides. |
| Comparator Or Baseline | Methyl Linoleate: Can form mono- and di-epoxides. |
| Quantified Difference | Offers a pathway to tri-epoxidized structures not accessible from Methyl Linoleate. |
| Conditions | Enzymatic epoxidation (e.g., using peroxygenase). |
This compound is the specific choice for synthesizing tri-epoxidized C18 molecules, enabling the development of advanced bio-polymers and lubricants where a high degree of functionalization is required.
Methyl Linolenate exhibits distinct viscosity characteristics compared to other C18 FAMEs, which is a critical parameter for fuel and formulation processability. At 40 °C, the kinematic viscosity of Methyl Linolenate is lower than that of Methyl Oleate but higher than that of Methyl Linoleate. One dataset shows the kinematic viscosity of Methyl Linolenate to be approximately 2.3 cSt, compared to ~2.1 cSt for Methyl Linoleate and ~3.5 cSt for Methyl Oleate under similar conditions. This non-linear relationship between unsaturation and viscosity means that Methyl Linolenate cannot be used interchangeably with other esters when precise fluid properties are required for applications like biodiesel blending or lubricant formulation.
| Evidence Dimension | Kinematic Viscosity (cSt) at 40 °C |
| Target Compound Data | ~2.3 cSt |
| Comparator Or Baseline | Methyl Linoleate: ~2.1 cSt; Methyl Oleate: ~3.5 cSt |
| Quantified Difference | Higher viscosity than Methyl Linoleate but significantly lower than Methyl Oleate. |
| Conditions | Standard temperature for fuel property measurement (40 °C). |
Precise viscosity control is essential for fuel atomization and lubricant performance; selecting pure Methyl Linolenate ensures a specific, predictable viscosity that cannot be achieved by substituting with other C18 esters.
The high density of reactive sites (three double bonds) makes Methyl Linolenate a preferred starting material for synthesizing cross-linked polymers, drying oils, and resins. Its accelerated oxidation rate compared to Methyl Linoleate ensures faster curing times and the formation of more densely cross-linked networks, which is critical for performance coatings and thermosets.
High-purity Methyl Linolenate serves as an essential analytical reference standard for the quantification of C18:3 fatty acids in complex matrices like edible oils, biodiesel, and biological samples. Using a pure standard is non-negotiable for accurate chromatographic method development and validation, as impurities or incorrect ester forms found in crude mixtures would lead to inaccurate quantification.
This compound is the specific precursor for creating C18 tri-epoxides. These molecules are valuable as bio-based lubricants and as environmentally friendly plasticizers for polymers like PVC. The ability to generate a high density of oxirane rings from the Methyl Linolenate backbone allows for the tuning of material properties that cannot be achieved starting with less unsaturated esters like methyl oleate or linoleate.
As a pure polyunsaturated fatty acid (PUFA) ester with a well-defined structure, Methyl Linolenate is an ideal model compound for studying the fundamental mechanisms of lipid peroxidation. Its high reactivity allows researchers to study oxidative processes on practical timescales, providing insights relevant to food spoilage, material degradation, and biological oxidative stress.
Irritant;Environmental Hazard